molecular formula C15H23NO B2933612 2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 2320923-64-4

2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B2933612
CAS No.: 2320923-64-4
M. Wt: 233.355
InChI Key: XIBUXGPXYRAHOP-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. The structure includes a methylidene group at position 3 and a cyclopentyl-substituted ethanone moiety at the 8-position.

Properties

IUPAC Name

2-cyclopentyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11-8-13-6-7-14(9-11)16(13)15(17)10-12-4-2-3-5-12/h12-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBUXGPXYRAHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective construction from acyclic starting materials containing the required stereochemical information . Alternatively, stereochemical control can be achieved directly during the transformation that generates the bicyclic architecture or through desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ advanced catalytic processes and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone (Enone) System

The methylidene group adjacent to the ketone forms an α,β-unsaturated carbonyl system (enone), enabling conjugate addition reactions.

Reaction Type Conditions Products/Outcomes Key Observations
Nucleophilic 1,4-Addition Aqueous acid (e.g., H₃O⁺)Protonation at β-carbon, followed by nucleophilic attack (e.g., water, alcohols, amines) Stabilized by hyperconjugation; regioselective for β-position due to electron deficiency .
Reduction Catalytic hydrogenation (H₂/Pd)Saturated ketone: 2-cyclopentyl-1-{8-azabicyclo[3.2.1]octan-8-yl}propan-1-oneSelective reduction of the alkene without affecting the ketone or amine .
Diels-Alder Reaction Diene + Lewis acid catalystSix-membered cycloadductsElectron-deficient enone acts as a dienophile; steric hindrance may limit yield .

Reactivity of the 8-Azabicyclo[3.2.1]octane Scaffold

The bicyclic amine’s tertiary nitrogen participates in alkylation, acylation, and ring-opening reactions.

Reaction Type Conditions Products/Outcomes Key Observations
Alkylation Alkyl halides, base (e.g., K₂CO₃)Quaternary ammonium saltsLimited by steric hindrance from the bicyclic structure; regioselectivity varies .
Acylation Acid chlorides, anhydridesAmides or estersRequires activation (e.g., DMAP); cyclopentyl group may slow kinetics .
Ring-Opening Strong acids (e.g., H₂SO₄)Linear amines or lactamsRare under mild conditions; observed in strained analogs .

Steric and Electronic Effects of the Cyclopentyl Group

The cyclopentyl substituent influences reactivity through steric bulk and electron-donating effects:

  • Steric hindrance reduces accessibility to the nitrogen and ketone in bulky reagents.

  • Electron donation via σ-bonds slightly activates the enone toward electrophilic attack .

Comparative Reactivity with Structural Analogs

Data from related compounds highlight trends:

Compound Key Reaction Yield/Outcome Source
8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one Grignard addition to ketone72% tertiary alcohol
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one Enolate alkylation58% C-alkylated product
2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one Huisgen cycloaddition (click chemistry)89% triazole derivative

Scientific Research Applications

2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The 8-azabicyclo[3.2.1]octane skeleton is a shared feature among several analogs. Key structural differences arise from substituents at the 3- and 8-positions:

Compound Name Substituent at 3-Position Substituent at 8-Position Molecular Formula Reference
Target Compound Methylidene (CH₂=) 2-Cyclopentylethanone C₁₇H₂₃NO N/A
8-(1H-Indole-5-carbonyl) derivative Ketone (C=O) Indole-5-carbonyl C₁₇H₁₆N₂O₂
(E)-1-...non-2-en-1-one Hydroxyl (OH) Non-2-enoyl group C₁₅H₂₃NO₂
8-(2-Phenylethyl) derivative Ketone (C=O) 2-Phenylethyl C₁₅H₁₉NO
1-{3-Cyclopropylidene...trifluoromethylphenyl} Cyclopropylidene (C₃H₄=) 4-(Trifluoromethyl)phenylethanone C₁₉H₂₀F₃NO

Key Observations :

  • Methylidene vs. Cyclopropylidene : The target compound’s methylidene group (CH₂=) at position 3 contrasts with cyclopropylidene (C₃H₄=) in , which may enhance ring strain and reactivity.
  • Acyl vs.

Spectroscopic Characterization

Mass Spectrometry (HRMS-TOF)

  • Target Compound: Expected [M+H]⁺ ~ m/z 258.18 (C₁₇H₂₃NO).
  • Analog in : [M+H]⁺ observed at m/z 621.3405 (C₃₂H₄₁FN₈O₄), confirming high-resolution accuracy.

Infrared Spectroscopy

  • N-Acyl Derivatives : Strong C=O stretches at 1680–1720 cm⁻¹, aligning with the target compound’s ketone group.
  • 8-Phenylethyl Derivative : Absence of C=O stretch due to ketone reduction, contrasting with the target’s ethanone.

Neurotransmitter Transporter Inhibition

  • 8-Substituted-3-[Diarylmethoxyethylidenyl] Derivatives : Exhibit moderate selectivity for dopamine (DAT) over serotonin (SERT) transporters. Rigidity of the bicyclic core enhances stereoselective binding .
  • Target Compound : Predicted to show similar DAT/SERT modulation due to the methylidene group’s conformational restraint.

Therapeutic Potential

  • Gamma-Secretase Modulation : 8-Azabicyclo derivatives with phenoxy substituents (e.g., 7-Phenoxy-N-(3-azabicyclo...) show promise in Alzheimer’s disease.
  • Anticancer Activity : 3,8-Diazabicyclo analogs with difluorocyclopropyl groups demonstrate kinase inhibition, suggesting the target’s cyclopentyl group may be optimized for similar applications.

Biological Activity

The compound 2-Cyclopentyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one , also known by its CAS number 2320923-64-4, is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Formula

  • Molecular Formula: C15H23NO
  • Molecular Weight: 245.35 g/mol

Structural Characteristics

The compound features a bicyclic structure typical of azabicyclo compounds, which are known for their diverse pharmacological profiles. The presence of the cyclopentyl group and the azabicyclo framework contributes to its unique biological interactions.

Pharmacological Profile

  • Mu Opioid Receptor Antagonism
    • Research indicates that compounds similar to this compound may act as mu opioid receptor antagonists. This activity is particularly relevant for addressing conditions related to opioid-induced side effects, such as gastrointestinal dysfunctions .
  • Cytotoxicity
    • A related study on azabicyclo compounds highlighted their preferential toxicity towards tumor cells compared to normal cells. The mechanism underlying this selective cytotoxicity is believed to involve disruption of cellular respiration in malignant cells, making these compounds promising candidates for cancer therapy .

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding: The compound likely interacts with mu opioid receptors, leading to modulation of pain pathways without the central nervous system side effects commonly associated with traditional opioids.
  • Cellular Pathways: The cytotoxic effects observed in related compounds suggest involvement in apoptotic pathways, potentially through mitochondrial dysfunction or interference with metabolic processes in cancer cells.

Case Studies

Case Study 1: Mu Opioid Receptor Antagonists
In a study focused on novel mu opioid receptor antagonists, various derivatives were tested for their ability to alleviate opioid-induced bowel dysfunction while maintaining analgesic efficacy. Compounds structurally related to this compound showed promising results in preclinical models, suggesting their potential therapeutic applications in managing opioid-related side effects .

Case Study 2: Cytotoxic Effects
Another investigation into the cytotoxic properties of azabicyclo compounds revealed that certain derivatives exhibited significant selective toxicity toward various neoplastic cell lines while sparing normal cells. This selectivity was attributed to differences in cellular metabolism and drug uptake mechanisms between malignant and non-malignant cells .

Summary of Biological Activities

Activity TypeDescription
Mu Opioid Receptor AntagonismPotential for alleviating opioid-induced side effects without CNS impact
CytotoxicitySelective toxicity towards tumor cells; potential applications in oncology

Comparative Analysis of Related Compounds

Compound NameMu Opioid ActivityCytotoxicity (IC50)Reference
2-Cyclopentyl-1-{3-methylidene...YesN/A
8-Methyl-8-azabicyclo[3.2.1]octan-3-one derivativesYes~50 μM

Q & A

Basic: What are the common synthetic routes for preparing 8-azabicyclo[3.2.1]octane derivatives, and how do they apply to this compound?

The synthesis of 8-azabicyclo[3.2.1]octane derivatives often involves radical cyclization or cross-coupling protocols . For example:

  • Radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for bicyclic frameworks .
  • Stille cross-coupling is effective for introducing biaryl substituents at the 3-position, though Suzuki coupling may yield complex mixtures under similar conditions .
    For the target compound, the 3-methylidene group may require Diels-Alder reactions or alkyne functionalization , as seen in related intermediates .

Basic: What analytical techniques are critical for characterizing the stereochemistry of this compound?

  • X-ray crystallography is definitive for resolving stereochemistry, as demonstrated for similar 8-azabicyclo[3.2.1]octane derivatives (e.g., orthorhombic P21_121_121_1 symmetry, a = 5.9354 Å, b = 13.3091 Å) .
  • NMR spectroscopy (e.g., 1^1H, 13^13C, NOESY) identifies spatial relationships between substituents, such as cyclopentyl and methylidene groups .
  • Chiral HPLC or LC-MS separates enantiomers, critical for studying stereoselective binding .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in dopamine transporter (DAT) binding data?

The rigid 8-azabicyclo[3.2.1]octane scaffold exhibits stereoselective binding at DAT, SERT, and NET. Contradictions in activity may arise from:

  • Substituent positioning : 3-Methylidene groups alter steric hindrance, impacting ligand-receptor docking .
  • Partial vs. full agonism : BIMU analogs (e.g., BIMU 1, BIMU 8) show partial agonist behavior despite high affinity, requiring functional assays (e.g., cAMP inhibition) to clarify mechanisms .
  • Computational modeling : Molecular dynamics simulations can predict binding modes and reconcile discrepancies between uptake inhibition and radioligand displacement data .

Advanced: What methodological challenges arise in optimizing synthetic yields for 3-methylidene-substituted derivatives?

  • Side reactions : The methylidene group’s reactivity may lead to polymerization or oxidation. Use of inert atmospheres (N2_2/Ar) and low temperatures (<0°C) is recommended .
  • Catalyst selection : BF3_3-Et2_2O promotes Diels-Alder cycloadditions but requires stoichiometric control to avoid overfunctionalization .
  • Purification : Silica gel chromatography or recrystallization (e.g., from EtOAc/hexane) improves purity, as HPLC data for similar compounds show >95% purity post-purification .

Basic: How should researchers handle stability and storage of this compound given limited physicochemical data?

  • Stability : Analogous 8-azabicyclo[3.2.1]octanes are stable under inert conditions but may degrade in light or moisture. Store at -20°C in amber vials under nitrogen .
  • Decomposition monitoring : Use HPLC-MS to detect byproducts (e.g., oxidized or hydrolyzed derivatives) during long-term storage .

Advanced: How can computational methods predict toxicological profiles when in vitro data are unavailable?

  • ADMET prediction : Tools like SwissADME or ProTox-II estimate bioavailability, cytochrome P450 interactions, and hepatotoxicity based on structural analogs .
  • QSAR modeling : Correlate substituent electronegativity or logP with acute toxicity thresholds (e.g., LD50_{50}) from databases like PubChem .

Advanced: What strategies resolve discrepancies in stereoselective binding affinity across neurotransmitter transporters?

  • Pharmacophore mapping : Compare ligand conformations (e.g., 8-substituted vs. 3-substituted derivatives) to identify key interactions at DAT vs. SERT .
  • Mutagenesis studies : Replace transporter residues (e.g., DAT Tyr-95) to test hydrogen bonding or π-stacking contributions .
  • Free-energy calculations : MM-PBSA/GBSA quantifies binding energy differences between enantiomers .

Basic: What are the best practices for quantifying this compound in biological matrices?

  • LC-MS/MS : Use a C18 column with gradient elution (MeCN/H2_2O + 0.1% formic acid) and SRM transitions for high sensitivity .
  • Internal standards : Deuterated analogs (e.g., d3_3-cyclopentyl) correct for matrix effects .

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